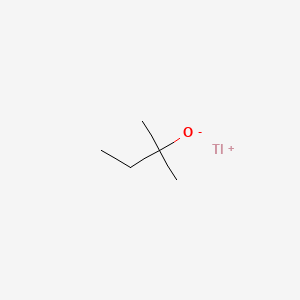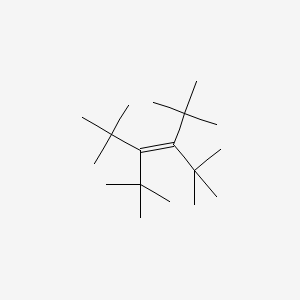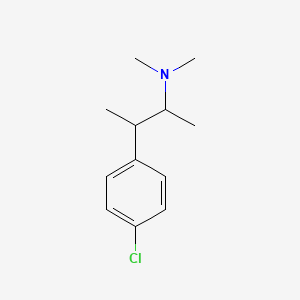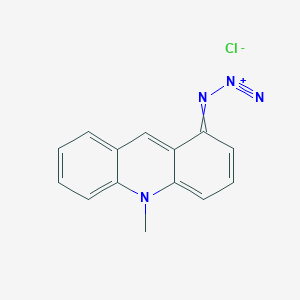
1-Azido-10-methylacridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-10-methylacridinium chloride is a chemical compound known for its unique properties and applications in various scientific fields. It belongs to the class of acridinium compounds, which are widely studied for their chemiluminescent properties. This compound is particularly interesting due to its azido group, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azido-10-methylacridinium chloride can be synthesized through a series of chemical reactions involving the introduction of the azido group to the acridinium core. One common method involves the reaction of 10-methylacridinium chloride with sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is typically carried out under mild conditions to avoid decomposition of the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-10-methylacridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed:
Substitution: Various substituted acridinium compounds.
Reduction: 10-methylacridinium amine.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Azido-10-methylacridinium chloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-azido-10-methylacridinium chloride involves its interaction with molecular targets through its azido and acridinium groups. The azido group can undergo cycloaddition reactions, forming covalent bonds with target molecules. The acridinium core can participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in biological systems .
Vergleich Mit ähnlichen Verbindungen
- N-methylacridinium-9-cyanide
- N-methylacridinium-9-chlorocarbonyl
- N-methylacridinium-9-phenyl esters
Comparison: 1-Azido-10-methylacridinium chloride is unique due to the presence of the azido group, which imparts distinct reactivity compared to other acridinium compounds. This makes it particularly useful in applications requiring specific chemical modifications or interactions .
Eigenschaften
CAS-Nummer |
78276-12-7 |
|---|---|
Molekularformel |
C14H11ClN4 |
Molekulargewicht |
270.72 g/mol |
IUPAC-Name |
1-diazonioimino-10-methylacridine;chloride |
InChI |
InChI=1S/C14H11N4.ClH/c1-18-13-7-3-2-5-10(13)9-11-12(16-17-15)6-4-8-14(11)18;/h2-9H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BTPYIFQDAOVNEK-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C3C1=CC=CC3=N[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




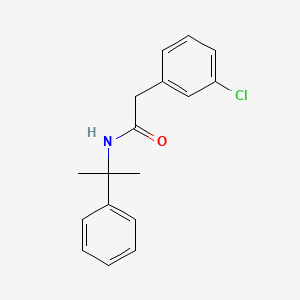
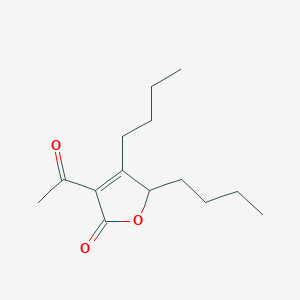
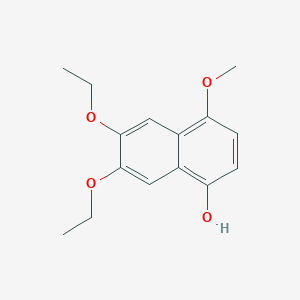
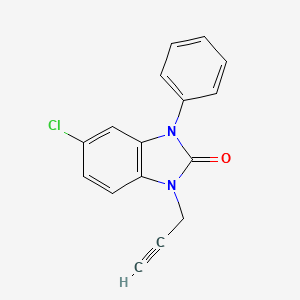
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
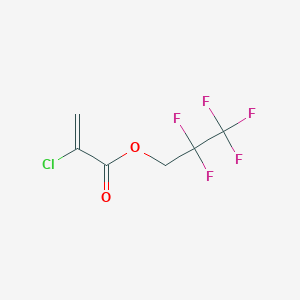

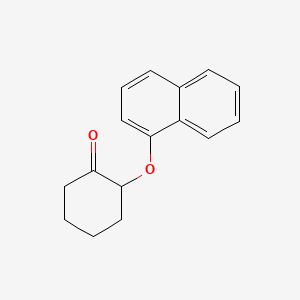
![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
